Z-L-Methionyl glycine chemical structure and physical properties
Z-L-Methionyl glycine chemical structure and physical properties
An In-Depth Technical Guide to Z-L-Methionyl Glycine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-L-methionyl-glycine (Z-L-Methionyl glycine), a key intermediate in peptide synthesis. The guide is intended for researchers, scientists, and professionals in drug development. It details the chemical structure and physicochemical properties of Z-L-Methionyl glycine, offers a detailed, step-by-step protocol for its solution-phase synthesis with explanations for the experimental choices, and discusses its applications in the broader context of medicinal chemistry and peptide-based therapeutics. This document aims to serve as a practical resource, grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Physicochemical Properties
Z-L-Methionyl glycine, systematically named 2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid, is a dipeptide derivative.[1] The molecule consists of L-methionine N-terminally protected with a benzyloxycarbonyl (Z) group, which is then coupled to glycine. The Z-group is a widely used protecting group in peptide synthesis due to its stability and the fact that Z-protected amino acids are often crystalline and resistant to racemization.[2]
Chemical Structure
The chemical structure of Z-L-Methionyl glycine is depicted below.
Caption: Chemical structure of Z-L-Methionyl glycine.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₅S | [1] |
| Molecular Weight | 340.4 g/mol | [1] |
| IUPAC Name | 2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | [1] |
| CAS Number | 13139-55-4 | [1] |
| Canonical SMILES | CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 | [1] |
| Computed XLogP3 | 1.4 | [1] |
| Melting Point | Data not available. For reference, Z-Gly-OH: 118-122 °C; L-Methionylglycine: 182-183 °C (decomposes). | [3][4] |
| Solubility | Data not available. For reference, Z-Gly-OH is soluble in methanol and insoluble in water. L-Methionylglycine is slightly soluble in water. | [3][5] |
Synthesis of Z-L-Methionyl glycine
The synthesis of Z-L-Methionyl glycine is typically achieved through solution-phase peptide synthesis. This method involves the protection of the N-terminus of L-methionine and the subsequent coupling with glycine, whose C-terminus is often temporarily protected as an ester. The following protocol outlines a common approach.
Synthesis Workflow
Caption: Workflow for the synthesis of Z-L-Methionyl glycine.
Detailed Experimental Protocol
This protocol is adapted from established methods for solution-phase peptide synthesis.[6]
Step 1: Synthesis of N-benzyloxycarbonyl-L-methionine (Z-L-Met-OH)
-
Rationale: The amino group of L-methionine is protected with the benzyloxycarbonyl (Z) group to prevent self-coupling and to direct the subsequent peptide bond formation to the carboxyl group. The Schotten-Baumann reaction conditions (alkaline aqueous solution) are used to facilitate the reaction between the amino acid and the acid chloride (benzyl chloroformate).
-
Procedure:
-
Dissolve L-methionine (14.9 g, 100 mmol) in 100 mL of 2 M NaOH solution and cool the solution to 0-5 °C in an ice bath.
-
With vigorous stirring, add benzyl chloroformate (17.1 g, 100 mmol) and 50 mL of 4 M NaOH solution portion-wise over a period of 30 minutes. The temperature should be maintained below 5 °C.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other organic impurities.
-
Carefully acidify the aqueous layer to pH 2 with cold 6 M HCl. A white precipitate of Z-L-Met-OH will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The expected product is a white solid with a melting point of approximately 67-69 °C.[7]
-
Step 2: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)
-
Rationale: The carboxyl group of glycine is protected as a methyl ester to prevent it from reacting during the coupling step. Fischer esterification in the presence of an acid catalyst is a standard method for this transformation. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.
-
Procedure:
-
To a stirred suspension of glycine (7.5 g, 100 mmol) in methanol (150 mL) at 0 °C, slowly add thionyl chloride (11 mL, 150 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield H-Gly-OMe·HCl as a white solid. This product can typically be used in the next step without further purification.
-
Step 3: Coupling of Z-L-Met-OH and H-Gly-OMe·HCl
-
Rationale: This is the key peptide bond-forming step. A coupling agent is required to activate the carboxyl group of Z-L-Met-OH, making it susceptible to nucleophilic attack by the amino group of H-Gly-OMe. Dicyclohexylcarbodiimide (DCC) is a common coupling agent. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and reduce the risk of racemization. A base (e.g., N-methylmorpholine or triethylamine) is added to neutralize the hydrochloride salt of the glycine methyl ester, liberating the free amine.
-
Procedure:
-
Dissolve Z-L-Met-OH (28.3 g, 100 mmol), H-Gly-OMe·HCl (12.6 g, 100 mmol), and HOBt (15.3 g, 100 mmol) in 200 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath and add N-methylmorpholine (11 mL, 100 mmol) to neutralize the hydrochloride.
-
Slowly add a solution of DCC (22.7 g, 110 mmol) in 50 mL of DCM.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the DCU by filtration.
-
Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Z-L-Met-Gly-OMe.
-
Step 4: Saponification of Z-L-Met-Gly-OMe
-
Rationale: The final step is the deprotection of the C-terminal methyl ester to yield the free carboxylic acid of the dipeptide. This is achieved by saponification, which is a base-catalyzed hydrolysis of the ester.
-
Procedure:
-
Dissolve the crude Z-L-Met-Gly-OMe from the previous step in methanol (100 mL).
-
Add 1 M NaOH (110 mL) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product, Z-L-Methionyl glycine, with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. The product can be further purified by recrystallization if necessary.
-
Applications in Research and Drug Development
Z-L-Methionyl glycine is primarily used as a building block in the synthesis of more complex peptides.[][9] Protected dipeptides are crucial intermediates in both solution-phase and solid-phase peptide synthesis, allowing for the controlled and sequential addition of amino acid residues to a growing peptide chain.[2]
-
Peptide Synthesis: As a protected dipeptide, Z-L-Met-Gly-OH can be coupled with other amino acids or peptide fragments to create larger, more complex peptide structures. This is particularly valuable in the synthesis of bioactive peptides for therapeutic or research purposes.[10]
-
Drug Discovery: The methionyl-glycine motif may be part of a larger peptide sequence with specific biological activity. By using Z-L-Met-Gly-OH in the synthesis of peptide libraries, researchers can perform structure-activity relationship (SAR) studies to optimize the properties of peptide-based drug candidates.[]
-
Peptidomimetics: The dipeptide can also serve as a starting point for the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.[11][12]
Safety and Handling
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
- Z-Gly-OH 99 1138-80-3. (n.d.). Sigma-Aldrich.
- Z-Gly-OH 99 1138-80-3. (n.d.). Sigma-Aldrich.
- Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. (2020). RSC Advances.
- Showing Compound Methionyl-Glycine (FDB111994). (2020). FooDB.
- N-Benzyloxycarbonyl-L-methionine. (2024). ChemBK.
- L-Methionylglycine | C7H14N2O3S | CID 6992930. (n.d.). PubChem.
- Benzyloxycarbonylglycine | C10H11NO4 | CID 14349. (n.d.). PubChem.
- Z-L-Methionyl glycine | C15H20N2O5S | CID 7003778. (n.d.). PubChem.
- Glycine. (n.d.). In Wikipedia.
- Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (2018). Oriental Journal of Chemistry.
- Z-Gly-Gly-Gly-OH. (n.d.). Chem-Impex.
- N-Carbobenzyloxyglycine | 1138-80-3. (2026). ChemicalBook.
- Z-DL-Met-OH | Amino Acid Deriv
- N-[N-(Benzyloxycarbonyl)
- N-BENZYLOXYCARBONYL-DL-METHIONYL-GLYCINE AldrichCPR. (n.d.). Sigma-Aldrich.
- Methionylglycine. (n.d.). In Wikipedia.
- Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD. (n.d.).
- Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews.
- Peptidomimetics, a synthetic tool of drug discovery. (2011). Current Medicinal Chemistry.
- CAS 554-94-9: Glycyl-L-methionine. (n.d.). CymitQuimica.
- Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024). MDPI.
- Solubility Data of Glycine in Water and Justification of Literature Results: A Review. (2020). Asian Journal of Chemistry.
- A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine. (2025). Benchchem.
- 15N-labed glycine synthesis. (2004). Scientia Agricola.
- Raw materials for synthesizing glycine and method for improving glycine synthesis process. (n.d.).
- Glycine. (2010). MOTM 2010 - JMol version - School of Chemistry.
- L-Methionine | C5H11NO2S | CID 6137. (2023). PubChem.
Sources
- 1. Z-L-Methionyl glycine | C15H20N2O5S | CID 7003778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]
- 4. Methionylglycine - Wikipedia [en.wikipedia.org]
- 5. L-Methionylglycine | C7H14N2O3S | CID 6992930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 9. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 10. chemimpex.com [chemimpex.com]
- 11. wjarr.com [wjarr.com]
- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
